molecular formula C16H17ClN2O3 B438478 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide CAS No. 312704-20-4

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide

Cat. No.: B438478
CAS No.: 312704-20-4
M. Wt: 320.77g/mol
InChI Key: KJTAWOGYJIBEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide” is a chemical compound with the molecular formula C12H16ClNO3 and a molecular weight of 257.71 . It is used for proteomics research .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to afford the corresponding chalcone. This chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione. This pyridinethione is used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 257.71 and a molecular formula of C12H16ClNO3 . Further details about its physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Pharmacological Activity

The compound under discussion is closely related to a broader class of chemicals investigated for their potential in treating various conditions. Research has focused on the synthesis and evaluation of similar compounds for their antidepressant and nootropic (cognitive-enhancing) activities. For example, compounds with dimethoxy substitution on the aryl ring, such as N′-[(1Z)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide and N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]pyridine-4-carboxamide, have shown significant antidepressant activity. These findings suggest the chemical backbone related to 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide has potential as a central nervous system active agent (Asha B. Thomas et al., 2016).

Ligand Flexibility and Metal Complexation

Research into the structural properties and flexibility of similar ligands has led to the synthesis of new compounds that demonstrate how ligand flexibility can influence the formation of metal complexes. The study of copper(II) complexes, for example, reveals insights into how varying the alkyl chain length between pyridine carboxamide units affects the complexation behavior, thereby influencing the structural and potentially functional properties of these complexes (J. Rowland et al., 2001).

Antimicrobial and Antistaphylococcal Activities

Further applications of structurally related compounds include their use as antimicrobial agents. Some compounds have been synthesized and tested for their antimicrobial properties, showing promising antistaphylococcal activity. This suggests a potential avenue for developing new antimicrobial therapies based on the structural framework of this compound and its analogs (Екатерина Сергеевна Костенко et al., 2008).

Chemical Synthesis and Optimization

The synthesis of related compounds has been optimized under various conditions to improve yield and purity, demonstrating the versatility of the chemical structure for modifications and applications in different scientific fields. Such studies are crucial for expanding the utility of compounds similar to this compound in research and therapeutic applications (Yang-Heon Song).

Properties

IUPAC Name

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-21-13-6-5-11(10-14(13)22-2)7-9-19-16(20)12-4-3-8-18-15(12)17/h3-6,8,10H,7,9H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTAWOGYJIBEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N=CC=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195953
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.